molecular formula C17H19FN2 B1377250 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine CAS No. 1823976-84-6

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

Cat. No. B1377250
M. Wt: 270.34 g/mol
InChI Key: VETUDDLKHANBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a benzyl group and a 2-fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine” include a molecular weight of 299.3 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 383 . It has one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds .

Scientific Research Applications

Additionally, the compound also contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

  • Pyrrolidine Ring

    • Field : Medicinal Chemistry
    • Application : The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is valued for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and its increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized using preformed pyrrolidine rings, such as proline derivatives .
    • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
  • Indole Nucleus

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The indole nucleus can be introduced into medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .
    • Results : Indole derivatives have shown diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities .
  • Pyrrolidinones

    • Field : Drug Discovery
    • Application : Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
    • Methods : Researchers synthesize various pyrrolone and pyrrolidinone derivatives to explore their potential as bioactive agents .
    • Results : Pyrrolone and pyrrolidinone moieties have shown promising results in inducing prominent pharmaceutical effects .
  • Indole Derivatives

    • Field : Antiviral Research
    • Application : Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
    • Methods : These derivatives are prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Results : Some indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

properties

IUPAC Name

1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETUDDLKHANBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

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